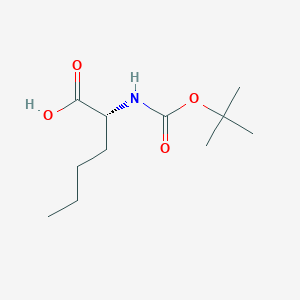

Boc-D-norleucine

概要

説明

Boc-D-norleucine, also known as tert-butoxycarbonyl-D-norleucine, is a derivative of the amino acid norleucine. It is commonly used in peptide synthesis due to its stability and ability to protect the amino group during chemical reactions. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Boc-D-norleucine is typically synthesized through the protection of the amino group of D-norleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of D-norleucine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions: Boc-D-norleucine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield D-norleucine.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling: Dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous conditions.

Major Products:

Deprotection: D-norleucine.

Coupling: Peptides and peptide derivatives.

科学的研究の応用

Boc-D-norleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It is a crucial building block in the synthesis of peptides and proteins, allowing for the incorporation of D-norleucine residues

Drug Development: Used in the design and synthesis of peptide-based drugs and therapeutic agents.

Biological Studies: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors

作用機序

The primary mechanism of action of Boc-D-norleucine involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of complex peptides and proteins .

類似化合物との比較

Boc-L-norleucine: The L-isomer of Boc-D-norleucine, used similarly in peptide synthesis.

Boc-D-leucine: Another Boc-protected amino acid, differing in the side chain structure.

Uniqueness: this compound is unique due to its D-configuration, which imparts specific stereochemical properties that are valuable in the synthesis of peptides with defined chirality. This makes it particularly useful in the development of peptide-based drugs and in the study of protein interactions .

生物活性

Boc-D-norleucine (Boc-D-Nle-OH) is a derivative of the amino acid leucine, notable for its applications in peptide synthesis and its unique biological activities. This article explores the biological properties of this compound, highlighting its role in enzyme activity enhancement, as well as its potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group at the amino terminus and a norleucine side chain, which is an analog of leucine. This modification allows for increased stability and bioavailability in various biochemical contexts.

Enzyme Activity Enhancement

One significant study demonstrated that the incorporation of this compound into cytochrome P450 BM-3 heme domain mutants resulted in enhanced peroxygenase activity. The research involved replacing methionine residues with norleucine, leading to nearly double the enzymatic activity compared to controls with methionine. This increase was attributed to the structural and electronic properties of norleucine, which allowed for more efficient substrate interaction and catalysis .

Inhibitory Effects on Enzymes

This compound has also been investigated for its inhibitory effects on various enzymes. A study highlighted that derivatives containing norleucine exhibited significant inhibitory activities against lipase and alpha-glucosidase, with IC50 values indicating effective inhibition. Specifically, norleucine derivatives showed noncompetitive inhibition patterns against lipase, suggesting potential applications in managing metabolic disorders .

Case Studies

- Cytochrome P450 BM-3 Mutants : In a detailed examination of enzyme kinetics, researchers replaced 13 methionines with this compound in cytochrome P450 BM-3 mutants. The study reported that TH-4(Nor) had an initial rate of product formation that was consistently higher than TH-4(Met), confirming that the incorporation of this compound significantly enhances enzymatic activity under substrate-limiting conditions .

- Inhibition of Lipase : Research into novel derivatives produced during Monascus fermentation revealed that compounds with norleucine showed promising inhibitory effects against lipase, indicating potential for developing dietary supplements aimed at obesity management .

Table 1: Comparative Enzymatic Activity

| Enzyme Variant | Methionine Content | Peroxygenase Activity (Relative Units) |

|---|---|---|

| TH-4(Met) | 13 | 1.0 |

| TH-4(Nor) | 0 | 1.9 |

Table 1 illustrates the comparative enzymatic activity between variants incorporating methionine versus those incorporating this compound.

Table 2: Inhibitory Effects on Lipase and Alpha-Glucosidase

| Compound | IC50 (μM) | Inhibition Type |

|---|---|---|

| H-Pen derivative | 24.0 | Noncompetitive |

| H-Nle derivative | 50.9 | Mixed type |

Table 2 summarizes the inhibitory effects observed in various compounds containing norleucine derivatives.

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCIQJXEKFHJO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426323 | |

| Record name | Boc-D-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55674-63-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55674-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。